(3-Oxo-3,4-dihydroquinoxalin-2-YL)acetonitrile
Overview
Description
(3-Oxo-3,4-dihydroquinoxalin-2-YL)acetonitrile is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused benzene and pyrazine ring system with a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2-YL)acetonitrile typically involves the reaction of substituted dihydroquinoxalines with benzylaminomaleates and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in the presence of N-thiocyanatosuccinimide intermediate generated from ammonium thiocyanate with N-chlorosuccinimide at room temperature . This method provides a convenient and efficient route to obtain the desired compound under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (3-Oxo-3,4-dihydroquinoxalin-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
(3-Oxo-3,4-dihydroquinoxalin-2-YL)acetonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antibacterial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Quinoxaline Derivatives: These include various substituted quinoxalines with different biological and chemical properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
2-(3-oxo-4H-quinoxalin-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-4H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNZQSNDABMCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573065 | |
Record name | (3-Oxo-3,4-dihydroquinoxalin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14152-54-6 | |
Record name | (3-Oxo-3,4-dihydroquinoxalin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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